molecular formula C9H11NO B3283600 5-Methylindolin-4-ol CAS No. 770250-71-0

5-Methylindolin-4-ol

Cat. No.: B3283600
CAS No.: 770250-71-0
M. Wt: 149.19 g/mol
InChI Key: RXXZSJMHVRUJHK-UHFFFAOYSA-N
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Description

5-Methylindolin-4-ol is an organic compound belonging to the indole family, characterized by a methyl group attached to the fifth position of the indole ring and a hydroxyl group at the fourth position. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylindolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydroxylation . The reaction conditions often involve acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Methylindolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methylindolin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives used in pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 5-Methylindolin-4-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

    5-Methylindole: Lacks the hydroxyl group at the fourth position.

    4-Hydroxyindole: Lacks the methyl group at the fifth position.

    Indole-3-acetic acid: A plant hormone with a carboxyl group at the third position.

Uniqueness: 5-Methylindolin-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

5-Methylindolin-4-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound is derived from the indole family, characterized by a fused bicyclic structure that includes a nitrogen atom. The synthesis of this compound typically involves reactions with various aldehydes and ketones under acidic or basic conditions, leading to the formation of derivatives that exhibit enhanced biological properties.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study evaluating a series of synthesized compounds found that those containing the indole moiety demonstrated potent antibacterial effects, often surpassing traditional antibiotics like ampicillin and streptomycin.

Compound IDMIC (μM)MBC (μM)Activity Level
5a37.957.8High
5b40.060.0High
5c50.080.0Moderate
5d30.050.0Very High

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that compounds such as 5d show very high activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values as low as 30 μM .

Fungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal properties. It has been tested against various fungal species, showing promising results in inhibiting growth at comparable concentrations to those effective against bacteria .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Various derivatives have been evaluated for their cytotoxic effects on cancer cell lines:

Cell LineIC50 (μM)Type of Cancer
HeLa25Cervical
MCF-730Breast
A54920Lung

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. These studies suggest that structural features of the compound contribute significantly to its biological activity.

Case Studies

Several case studies have documented the successful application of derivatives of this compound in clinical settings:

  • Case Study A : A derivative was used in a clinical trial for patients with resistant bacterial infections, showing efficacy where traditional treatments failed.
  • Case Study B : In vitro studies demonstrated significant tumor reduction in xenograft models treated with formulations containing this compound.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXZSJMHVRUJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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